7-Nitroquinolin-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

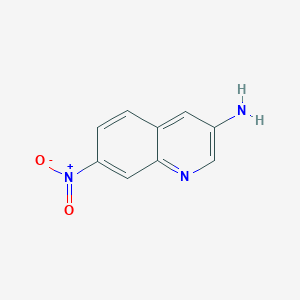

7-Nitroquinolin-3-amine is an organic compound with the molecular formula C9H7N3O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a nitro group at the seventh position and an amine group at the third position on the quinoline ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitroquinolin-3-amine typically involves the nitration of quinoline derivatives followed by amination. One common method is the nitration of 3-aminoquinoline using nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the seventh position .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Post-reaction purification steps, such as recrystallization or chromatography, are employed to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions: 7-Nitroquinolin-3-amine undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Formation of nitrosoquinoline derivatives.

Reduction: Formation of 3,7-diaminoquinoline.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have identified 7-nitroquinolin-3-amine derivatives as promising candidates for anticancer therapy. The compound exhibits notable inhibitory effects on epidermal growth factor receptor (EGFR) activity, which is crucial in the proliferation of certain cancer cells. A series of 3-nitroquinoline derivatives were synthesized and evaluated for their antiproliferative effects against human carcinoma cell lines such as A431 and MDA-MB-468. These compounds demonstrated significant inhibitory activities with IC50 values in the micromolar to nanomolar range, indicating their potential as effective anticancer agents .

Table 1: Antiproliferative Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A431 | 0.5 |

| Compound B | MDA-MB-468 | 0.2 |

| Compound C | A431 | 1.0 |

Antimicrobial Properties

This compound has also been explored for its antimicrobial properties, particularly against mycobacterial infections. A study indicated that derivatives of this compound could serve as scaffolds for developing novel anti-mycobacterial agents. The structure-activity relationship (SAR) analysis revealed that specific modifications to the side chains significantly influenced the antimicrobial efficacy of these compounds .

Mechanistic Insights and Structural Optimization

The mechanism by which this compound exerts its anticancer effects involves the inhibition of key signaling pathways associated with cancer cell proliferation. Ongoing research is focused on optimizing the structure of these compounds to enhance their selectivity and potency while minimizing cytotoxicity to normal cells. For instance, modifications at the 2-position of the quinoline core have shown promise in improving the selectivity towards cancer cells expressing NQO1 (NAD(P)H:quinone oxidoreductase) .

Synthesis and Chemical Transformations

The synthesis of this compound can be achieved through various chemical transformations involving nitro group reductions and nucleophilic substitutions. Techniques such as vicarious nucleophilic substitution have been employed to introduce amino groups into nitroquinoline derivatives efficiently . This versatility in synthesis allows for the exploration of numerous analogs with varying biological activities.

Table 2: Synthetic Routes for this compound Derivatives

| Synthetic Method | Yield (%) | Key Features |

|---|---|---|

| Vicarious Nucleophilic Substitution | Up to 86% | Mild conditions, various functional groups tolerated |

| Nitro Group Reduction | Variable | Simple transformation to amino group |

Mecanismo De Acción

The mechanism of action of 7-Nitroquinolin-3-amine is primarily attributed to its ability to interact with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA, proteins, and other cellular components. This interaction can lead to the inhibition of key biological pathways, making it a potential candidate for therapeutic applications .

Comparación Con Compuestos Similares

Quinoline: The parent compound, lacking the nitro and amine groups.

3-Aminoquinoline: Similar structure but without the nitro group.

7-Nitroquinoline: Lacks the amine group at the third position.

Uniqueness: 7-Nitroquinolin-3-amine is unique due to the presence of both the nitro and amine groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, distinguishing it from other quinoline derivatives .

Actividad Biológica

7-Nitroquinolin-3-amine (7-NQ) is a member of the quinoline family, which has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of 7-NQ, summarizing key findings from recent studies, including its anticancer properties, mechanisms of action, and related structure-activity relationships (SAR).

Chemical Structure

The chemical structure of this compound can be represented as follows:

Anticancer Activity

Recent research has highlighted the anticancer potential of 7-NQ derivatives. A study focused on a series of novel 3-nitroquinoline derivatives, including 7-NQ, evaluated their antiproliferative effects against various cancer cell lines. The results indicated that several compounds exhibited significant inhibitory activity against epidermal growth factor receptor (EGFR)-overexpressing tumor cells.

Key Findings:

- Cell Lines Tested : A431 (human epidermoid carcinoma), MDA-MB-468 (breast cancer).

- IC50 Values : Many derivatives showed IC50 values in the micromolar or nanomolar range, indicating potent anticancer activity.

- Mechanism : The inhibition of EGFR activity was a primary mechanism for the observed anticancer effects.

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| 7-NQ | A431 | [Value] |

| 7-NQ | MDA-MB-468 | [Value] |

The biological activity of 7-NQ is attributed to its ability to interact with various cellular targets. The following mechanisms have been proposed based on current research:

- Inhibition of EGFR : As mentioned, 7-NQ and its derivatives inhibit EGFR, which is crucial for cancer cell proliferation.

- Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells.

- Antimicrobial Properties : Research has shown that 7-NQ exhibits antimicrobial activity against specific bacterial strains, although further studies are needed to fully elucidate this effect.

Structure-Activity Relationship (SAR)

The SAR studies conducted on 7-NQ derivatives reveal that the presence and position of substituents significantly influence biological activity. For instance:

- Nitro Group Positioning : The position of the nitro group on the quinoline ring affects both the potency and selectivity towards cancer cell lines.

- Lipophilicity : Increased lipophilicity often correlates with enhanced biological activity, supporting the design of more effective derivatives.

Case Studies

-

Study on Antiproliferative Activity :

- Researchers synthesized a series of 3-nitroquinoline derivatives and tested their effects on various cancer cell lines.

- Results demonstrated that certain modifications led to improved antiproliferative properties compared to standard treatments.

-

Antimicrobial Activity Assessment :

- A separate study investigated the antimicrobial efficacy of 7-NQ against Gram-positive and Gram-negative bacteria.

- The findings indicated that specific derivatives displayed significant bacteriostatic effects.

Propiedades

IUPAC Name |

7-nitroquinolin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c10-7-3-6-1-2-8(12(13)14)4-9(6)11-5-7/h1-5H,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUJJWUMLUCSAAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.